REACTION_CXSMILES
|
C1(N)CCCC1.BrC1C(Cl)=NC(Cl)=NC=1.[Cl:16][C:17]1[N:18]=[CH:19][C:20]2[CH:25]=[CH:24][N:23]([CH:26]([CH2:29][CH3:30])[CH2:27][CH3:28])[C:21]=2[N:22]=1>>[Cl:16][C:17]1[N:18]=[CH:19][C:20]2[CH:25]=[CH:24][N:23]([CH:26]3[CH2:29][CH2:30][CH2:28][CH2:27]3)[C:21]=2[N:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC2=C(N1)N(C=C2)C(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)N(C=C2)C2CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |